Product packaging for Derrisin(Cat. No.:)

Derrisin

Cat. No.: B1245018
M. Wt: 428.4 g/mol
InChI Key: KANDATZVPJBSEB-HBCLNWRISA-N
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Description

Significance of Rotenoids in Chemical Biology and Phytochemistry

Rotenoids are a group of secondary metabolites primarily isolated from plants in the Fabaceae family, including notable genera such as Derris and Lonchocarpus. wikipedia.orgbestbookbuddies.comnih.govuwi.eduresearchgate.netoup.comnih.govpensoft.netmichigandnr.comguidechem.comnih.gov These compounds are considered biogenetically advanced isoflavonoids. nih.gov

Their significance in chemical biology stems largely from their potent biological activities. Historically, rotenoids have been widely recognized for their efficacy as insecticides, piscicides (fish poisons), and acaricides. wikipedia.orgbestbookbuddies.comnih.govuwi.eduresearchgate.netoup.comnih.govpensoft.netmichigandnr.comguidechem.comnih.govsaipantribune.comnih.govmichigandnr.com The best-known member of this class, rotenone (B1679576), is a classic example of a natural product with significant toxic properties targeting cellular respiration, specifically by inhibiting mitochondrial Complex I. wikipedia.orgguidechem.comsaipantribune.com This mechanism of action has made rotenoids valuable tools in biochemical research to study cellular respiration. wikipedia.org

In phytochemistry, rotenoids are key subjects of investigation due to their diverse structures and distribution within specific plant species. researchgate.netoup.comnih.govtandfonline.com Research in this area involves the isolation, purification, and structural elucidation of novel rotenoids, as well as studying their biosynthesis. researchgate.netnih.govtandfonline.com Beyond their well-established insecticidal properties, phytochemical studies continue to uncover a range of other biological activities associated with rotenoids, including cytotoxicity, anti-inflammatory, antibacterial, and potential anticancer effects, highlighting their relevance for drug discovery and development. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net

Historical Perspective on Derrisin as a Subject of Academic Inquiry

The academic interest in the chemical constituents of Derris species has a long history, primarily driven by their traditional use as fish poisons by indigenous populations in various parts of the world, such as Malaysia, Borneo, Sumatra, and South America. wikipedia.orgbestbookbuddies.comresearchgate.netpensoft.netmichigandnr.comnih.govsaipantribune.commichigandnr.comresearchgate.net Scientific observations of the insecticidal properties of Derris date back at least to the mid-19th century. michigandnr.com

A pivotal moment in the study of Derris constituents was the isolation of pure crystalline rotenone in 1902 by Japanese chemist Kazuo Nagai from Derris elliptica. wikipedia.orgmichigandnr.com This marked the beginning of more rigorous chemical investigations into the active compounds present in these plants. Subsequent research led to the isolation and characterization of other related toxic substances from Derris resin, such as toxicarol, deguelin, and tephrosin (B192491). bestbookbuddies.comnih.govnih.gov

This compound itself represents a more recent subject of academic inquiry within the rotenoid field. It was identified and isolated from the roots of Derris malaccensis by Takashima and colleagues in 2002. nih.govresearchgate.netresearchgate.netcore.ac.uk This isolation and structural elucidation expanded the known repertoire of rotenoids and spurred further investigation into the specific properties of this compound and other rotenoids found in Derris malaccensis. Research since then has explored its chemical structure and various biological activities, often in comparison or in conjunction with other rotenoids isolated from the same source. researchgate.netresearchgate.net Studies have included investigations into its potential antibacterial activity, for instance against Helicobacter pylori, and its interactions in molecular docking simulations for antiviral research. researchgate.netresearchgate.netpakbs.orgresearchgate.netstmjournals.in

The study of this compound, therefore, builds upon over a century of academic research into the phytochemistry and biological activities of Derris species and the broader class of rotenoids.

Selected Research Findings Related to this compound and Derris Rotenoids

Research on this compound and other rotenoids isolated from Derris species has explored various biological activities. The following table summarizes some findings, particularly concerning antibacterial activity against Helicobacter pylori for compounds isolated alongside this compound from Derris malaccensis. researchgate.netresearchgate.net

Compound NameSourceActivity Against H. pylori (MIC)Notes
This compoundDerris malaccensis85.0 mg/mL (0.2 M)Found to be inactive at this concentration. researchgate.net
RotenoneDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
Rotenolone (B1679575)Derris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
DehydrorotenoneDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
DeguelinDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
TephrosinDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
ToxicarolDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
DehydrodeguelinDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net
ElliptoneDerris malaccensis0.3-9.8 mg/mLShowed antibacterial activity. researchgate.net

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Further research findings include the isolation of new rotenoids like derieliptosides A-C from Derris elliptica stems, which showed selective inhibition against certain bacterial strains and the fungus Candida albicans. tandfonline.com this compound has also been investigated in in silico studies for potential antiviral activity against Dengue virus. pakbs.orgstmjournals.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O8 B1245018 Derrisin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(1S,5S,6R,14S)-5,6-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),10,15,17,19-hexaen-13-one

InChI

InChI=1S/C23H24O8/c1-23(2)22(26)20(25)18-12(31-23)6-5-10-19(24)17-11-7-14(27-3)15(28-4)8-13(11)29-9-16(17)30-21(10)18/h5-8,16-17,20,22,25-26H,9H2,1-4H3/t16-,17+,20+,22-/m1/s1

InChI Key

KANDATZVPJBSEB-HBCLNWRISA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)O)C

Synonyms

derrisin

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Species-Specific Distribution of Derrisin and Related Rotenoids

Rotenoids, including this compound, are naturally occurring constituents in the roots, stems, and leaves of many leguminous species, notably those belonging to the genera Derris, Lonchocarpus, and Tephrosia. utm.my

Derris malaccensis, a climbing plant native to Southeast Asia, is recognized as a primary botanical source of this compound. researchgate.netutm.myglobinmed.com this compound was first isolated as a new rotenoid from the roots of Derris malaccensis. researchgate.netnih.gov This species, locally known as 'tuba gading' in Malaysia, is typically found in peat soil and riverine rainforest environments up to 250 meters in altitude. utm.myglobinmed.com

The distribution and concentration of this compound and related rotenoids can vary significantly across different Derris species. Derris elliptica, another climbing shrub found in Southeast Asia, is well-known for its rotenoid content, particularly rotenone (B1679576), and is used as a bio-pesticide. utm.myox.ac.uknparks.gov.sg While rotenone is a major rotenoid in Derris elliptica, other rotenoids, including tephrosin (B192491), have also been found in this species. np-mrd.org Research has also investigated Derris fordii for its chemical constituents, contributing to the understanding of rotenoid distribution within the genus. wikipedia.org The presence and relative abundance of specific rotenoids like this compound can differ depending on the species, geographical location, and potentially cultivation conditions.

A study comparing Derris elliptica and Derris malaccensis in Malaysia noted that Derris elliptica ('tuba kapur') is often found on laterite or clay soil, while Derris malaccensis ('tuba gading') is found on peat soil. utm.my The growth conditions, such as soil moisture content and temperature, can influence the yield of rotenone in Derris plants. utm.my

Within Derris species, rotenoids are primarily accumulated in the roots. utm.my While roots are the main storage site for these bioactive compounds, rotenoids can also be present in stems and leaves, although typically in lower concentrations. utm.my Studies investigating the chemical constituents of different parts of Derris species, such as the stems of Derris elliptica or the stem bark of Derris indica, have led to the isolation of various flavonoids, including rotenoids and pyranoflavonoids like derrisins A and B. researchgate.netnih.gov This suggests that the accumulation patterns can be tissue-specific and may vary between different rotenoids and plant species.

Innovative Extraction Techniques for this compound

The extraction of rotenoids, including this compound, from plant matrices traditionally involved conventional methods. However, advanced techniques have been developed to improve efficiency, reduce solvent usage, and enhance the purity of the extracted compounds.

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. jasco-global.comwikipedia.orgjascoinc.com SFE offers several advantages, including shorter extraction times, simplified operation, and improved extraction efficiency compared to traditional organic solvent extraction. jasco-global.com Supercritical CO2 is particularly effective at dissolving lipid-soluble or low-polar compounds, but its selectivity can be tuned by adjusting pressure and temperature or by adding co-solvents like ethanol (B145695) or methanol. jasco-global.comwikipedia.orgjascoinc.com While specific applications of SFE for the extraction of this compound are not extensively detailed in the provided snippets, SFE is a versatile technique used for extracting various natural products, including other rotenoids and flavonoids from plant matrices. wikipedia.orgdedietrich.com Its ability to operate at relatively low temperatures (above CO2's critical temperature of 31°C) makes it suitable for extracting heat-sensitive compounds. jasco-global.comucm.es

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE) or Pressurized Solvent Extraction (PSE), is another advanced technique that utilizes solvents at elevated temperatures and pressures, below their critical points, to enhance extraction efficiency. csic.esmdpi.com This method increases the solubility of analytes, improves mass transfer rates, and allows for deeper penetration of the solvent into the plant matrix, leading to higher extraction yields and reduced solvent consumption compared to conventional methods like maceration. csic.esmdpi.com

Studies have compared PLE with conventional maceration for the extraction of rotenone from Derris elliptica and Derris malaccensis. researchgate.netresearchgate.net For instance, a study demonstrated that using chloroform (B151607) in PLE at optimized conditions (50°C and 2000 psi) could achieve a high rotenoid yield in a significantly shorter time (20-30 minutes) and with less solvent compared to chloroform maceration (72 hours). While this study primarily focused on rotenone, the principles and advantages of PLE are applicable to the extraction of other rotenoids like this compound, which are often found alongside rotenone in Derris species. researchgate.net PLE systems can also incorporate in-cell clean-up steps by including adsorbents in the extraction cell, allowing for simultaneous extraction and purification. mdpi.comchromatographyonline.com

Here is a table summarizing the comparison between maceration and PLE for rotenoid extraction, based on available data:

ParameterMaceration (Chloroform)PLE (Chloroform)
Temperature25°C50°C
PressureAmbient2000 psi
Extraction Time72 hours30 minutes
Solvent VolumeHighLower
Rotenoid YieldModerateHigher

Note: Data generalized from studies on rotenoid extraction from Derris species.

These advanced solvent-based methodologies represent significant improvements over traditional extraction techniques for obtaining this compound and other rotenoids from their natural sources.

Green Chemistry Approaches in Natural Product Isolation

In recent years, there has been a growing emphasis on applying green chemistry principles to natural product isolation to minimize environmental impact and improve sustainability. nih.govencyclopedia.pubchemmethod.com This involves using environmentally friendly solvents, reducing energy consumption, and minimizing waste generation. encyclopedia.pubchemmethod.com

For the extraction of rotenoids, greener alternatives to conventional organic solvents are being explored. Ethanol and methanol, while still organic solvents, are considered relatively greener compared to chlorinated hydrocarbons like chloroform. core.ac.ukresearchgate.net Supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) using greener solvents or solvent mixtures represent advanced techniques that align with green chemistry principles. core.ac.ukchemmethod.com These methods can offer higher extraction yields, shorter extraction times, and reduced solvent consumption compared to traditional methods. core.ac.ukchemmethod.com For instance, PLE using chloroform at optimized conditions (50 °C and 2000 psi) has shown high rotenone content in Derris elliptica root extract, while requiring less solvent and time than maceration. core.ac.uk While this example uses chloroform, the principle of using PLE with greener solvent systems is applicable to rotenoid extraction. Alternative green solvents such as ionic liquids and deep eutectic solvents (DES) are also being investigated for the extraction of various phytochemicals, including phenolics and alkaloids, and could potentially be applied to rotenoid isolation in the future. nih.govchemmethod.com

Sophisticated Purification Strategies for this compound Enrichment

Following the initial extraction, sophisticated purification techniques are essential to isolate and enrich this compound from the complex mixture of compounds present in the crude extract. Chromatographic methods are widely used for this purpose due to their ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for both analytical and preparative separation of natural products, including rotenoids. oup.comnih.govfisheries.orgjst.go.jpnih.gov These techniques offer high resolution, allowing for the separation of structurally similar compounds like different rotenoids.

For the analysis and purification of rotenoids, reversed-phase HPLC is commonly employed. fisheries.orgjst.go.jpnih.gov Using a C18 stationary phase and a mobile phase consisting of a mixture of water or an aqueous buffer (such as phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typical. fisheries.orgnih.gov UV detection at specific wavelengths (e.g., 294 nm) is often used as rotenoids exhibit UV absorbance. oup.comnih.gov

Studies have demonstrated the effectiveness of HPLC in separating various rotenoids found in Derris and Lonchocarpus species, including rotenone, deguelin, and tephrosin. oup.comnih.govfisheries.orgnih.gov While this compound-specific HPLC data might be limited in general literature, methods developed for the separation of other rotenoids can often be adapted. For example, a method using an 8-12 µm silica (B1680970) column with a chloroform-isooctane mobile phase (35:65) at 1 ml/min flow rate was able to resolve rotenone, β-dihydrorotenone, deguelin, and dehydrorotenone. oup.comnih.gov Although tephrosin and rotenolone (B1679575) eluted as one peak in this specific method, it highlights the potential of HPLC for rotenoid separation. oup.comnih.gov

Coupled SPE-HPLC (Solid Phase Extraction coupled with HPLC) is another advanced technique that can be used for the analysis and potentially semi-preparative isolation of rotenoids from complex matrices like water and sediment samples. fisheries.orgnih.gov This method integrates sample extraction and chromatographic separation, offering improved efficiency and sensitivity. fisheries.orgnih.gov

Preparative column chromatography is a fundamental technique used to purify larger quantities of isolated compounds after initial extraction and fractionation. This method involves packing a column with a stationary phase (e.g., silica gel or reversed-phase silica) and eluting the sample with a suitable mobile phase. sci-hub.seresearchgate.net

For rotenoid purification, both normal-phase and reversed-phase column chromatography can be employed, depending on the polarity of the target compound and the complexity of the extract. Normal-phase chromatography typically uses a polar stationary phase like silica gel and a non-polar to moderately polar mobile phase (e.g., hexane, ethyl acetate, acetone). sci-hub.se Reversed-phase chromatography uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water, methanol, acetonitrile). fisheries.orgnih.gov

Research on the isolation of rotenoids from Derris and Millettia species frequently utilizes silica gel column chromatography. sci-hub.seresearchgate.net Different solvent systems are employed to elute various compounds based on their polarity. For instance, in the isolation of rotenoids from Derris trifoliata, silica gel column chromatography with hexane-acetone mixtures of varying ratios was used to obtain different fractions containing rotenoids like deguelin. sci-hub.se Similarly, column chromatography has been used as a step in the isolation of rotenoids from Millettia pachycarpa. researchgate.net The choice of stationary phase and mobile phase requires optimization to achieve effective separation of this compound from co-eluting compounds.

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid support matrix. acs.orgnih.gov This eliminates potential irreversible adsorption of the sample onto the stationary phase, leading to high sample recovery. nih.gov CCC utilizes a two-phase solvent system, where one liquid phase serves as the stationary phase and the other as the mobile phase. acs.orgnih.gov The separation is based on the differential partitioning of analytes between the two immiscible phases. acs.orgnih.gov

CCC and HSCCC have proven to be valuable techniques for the isolation and purification of various natural products, including rotenoids. researchgate.netacs.orgnih.govsigmaaldrich.comnih.govchrom-china.com A key aspect of CCC is the selection of an appropriate two-phase solvent system, which is crucial for achieving effective separation. acs.orgnih.gov The solvent system's composition is optimized to ensure that the stationary phase is sufficiently retained in the column while allowing the mobile phase to flow through, and that the target compounds have different partition coefficients between the two phases. acs.orgnih.gov

HSCCC has been successfully applied to the preparative isolation of rotenoids from Millettia pachycarpa. researchgate.netsigmaaldrich.comnih.gov A study reported the purification of three rotenoids (tephrosin, deguelin, and 6a,12a-dehydrodeguelin) and an isoflavone (B191592) from Millettia pachycarpa seeds using HSCCC with a solvent system of n-hexane-ethyl acetate-methanol-water (1:0.8:1:0.6, v/v/v/v). researchgate.netnih.gov This demonstrates the applicability of HSCCC for separating complex mixtures of rotenoids. The optimized parameters from analytical scale HSCCC can be scaled up to preparative scale to obtain larger quantities of purified compounds. researchgate.netnih.gov

The application of CCC/HSCCC offers advantages such as high sample loading capacity, minimal sample loss, and the ability to handle crude extracts. nih.gov This makes it a powerful tool for the preparative purification of this compound and other rotenoids from plant extracts.

Table 1: Examples of Chromatographic Conditions for Rotenoid Separation

TechniqueStationary PhaseMobile PhaseDetectionApplicationReference
HPLCSilica (8-12 µm)Chloroform-isooctane (35:65)UV (294 nm)Analytical/Preparative oup.comnih.gov
HPLCC18 Reversed-PhaseAcetonitrile-0.025 M Phosphoric acidUV or FluorescenceAnalytical/Quantitative fisheries.orgnih.gov
HSCCCLiquid (Hexane-EtOAc-MeOH-Water)Liquid (Hexane-EtOAc-MeOH-Water)Not specified in abstractPreparative Isolation researchgate.netnih.gov
Prep TLCSilica gelHexane-Acetone, Benzene-acetone, CH2Cl2Not specifiedPurification sci-hub.se

Chemical Structure Elucidation and Advanced Spectroscopic Characterization

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides detailed information about the chemical environment and connectivity of atoms.

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations between nuclei, which helps in piecing together the molecular structure.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds (³J). This helps in identifying spin systems within a molecule. princeton.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy provides correlations between protons and the carbons to which they are directly attached (¹J). This allows for the assignment of proton and carbon signals based on one-bond connectivity. princeton.eduemerypharma.comcolumbia.edu Edited HSQC can also differentiate between CH/CH₃ and CH₂ groups based on the phase of the signals. emerypharma.comcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons separated by two to four (and sometimes five) bonds (²J, ³J, and ⁴J). princeton.educolumbia.edu This is particularly useful for establishing connectivity across quaternary carbons and for connecting different spin systems identified by COSY. emerypharma.comcolumbia.edu The intensity of HMBC cross-peaks is dependent on the coupling constant, which can be influenced by dihedral angles. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between nuclei that are spatially close to each other, typically within 5-7 Å. princeton.edu These correlations are independent of scalar coupling and are invaluable for determining the relative stereochemistry and conformation of a molecule. pharmacognosy.us

By analyzing the cross-peaks in these 2D NMR spectra, researchers can systematically assign signals to specific nuclei and build a comprehensive picture of the molecular skeleton and the relative positions of atoms in three dimensions.

Quantitative NMR (qNMR) is a technique that utilizes the direct proportionality between the area of an NMR signal and the concentration of the nuclei giving rise to that signal to determine the absolute concentration or purity of a compound in a sample. ox.ac.ukresolvemass.cajeol.commestrelab.com Unlike other quantitative methods, qNMR does not always require a reference curve of the analyte itself, often using an internal standard of known purity and concentration. ox.ac.ukresolvemass.cajeol.commestrelab.com This makes it a valuable tool for determining the purity of isolated compounds like Derrisin from research extracts or for quantifying the amount of this compound in a mixture. ox.ac.ukresolvemass.camestrelab.com Accurate qNMR analysis requires careful control of experimental parameters to ensure reliable integration of signals. ox.ac.ukmestrelab.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically to several decimal places. savemyexams.cominnovareacademics.inresearchgate.netbioanalysis-zone.com

HRMS data allows for the determination of the exact mass of the molecular ion, which can then be used to deduce or confirm the elemental composition (molecular formula) of the compound. savemyexams.cominnovareacademics.inbioanalysis-zone.com This is particularly important for novel compounds or when dealing with complex mixtures. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. savemyexams.combioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (usually the molecular ion or a selected fragment ion) is isolated and then fragmented, often through collision-induced dissociation (CID). mdpi.comresearchgate.netunt.edunationalmaglab.org The resulting fragment ions (product ions) are then detected and analyzed. mdpi.comnationalmaglab.org

The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the substructures and functional groups present in the precursor ion. mdpi.comresearchgate.netunt.edunationalmaglab.orgmiamioh.edunih.gov By analyzing the mass differences between the precursor ion and the product ions, and among the product ions themselves, researchers can propose fragmentation pathways and identify characteristic structural fragments. mdpi.comresearchgate.net This fragmentation analysis is a critical step in confirming the proposed structure of a compound and can aid in the identification of unknown constituents by comparison to fragmentation databases or known fragmentation rules. mdpi.comunt.edunih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignments

For chiral molecules, determining the absolute configuration (the precise 3D arrangement of atoms in space) is essential. Chiroptical spectroscopy techniques are used for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral sample as a function of wavelength. encyclopedia.pubull.es ECD spectra are observed in the ultraviolet-visible (UV-Vis) region and arise from electronic transitions in chromophores within the molecule. encyclopedia.pub

The sign and shape of the Cotton effects (the characteristic peaks in an ECD spectrum) are related to the absolute configuration and conformation of the chiral molecule. encyclopedia.pubull.es Comparing experimental ECD spectra with theoretically calculated spectra (often using computational methods like Time-Dependent Density Functional Theory, TD-DFT) for different possible stereoisomers is a common approach for assigning absolute configuration. researchgate.net The exciton (B1674681) chirality method, which applies to molecules with at least two interacting chromophores, is another non-empirical method used in ECD for absolute configuration assignments, correlating the sign of an exciton couplet with the molecular stereochemistry. ull.esnih.gov ECD is a sensitive technique and is influenced by factors such as solvent and temperature. ull.es

Complementary Spectroscopic and Diffraction Methods

A suite of analytical methods provides distinct yet complementary information about the molecular architecture of this compound. These techniques probe different aspects of the molecule, from the presence of specific functional groups to the precise three-dimensional arrangement of atoms in a crystalline lattice.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, different bonds within the molecule absorb energy at characteristic frequencies, corresponding to specific stretching or bending vibrations. vscht.czpoetrytranslation.org The resulting IR spectrum, a plot of wavenumber versus transmittance or absorbance, provides a unique "fingerprint" that can reveal the presence of functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double or triple bonds. poetrytranslation.orgutdallas.eduspecac.com

For organic compounds, including natural products like this compound, the region of the IR spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying key functional groups. specac.com Characteristic strong, sharp peaks around 1710-1720 cm⁻¹ typically indicate the presence of a carbonyl group. utdallas.edu Broad bands in the range of 3200-3550 cm⁻¹ are indicative of O-H stretching vibrations, commonly found in alcohols and carboxylic acids. specac.commasterorganicchemistry.com Analysis of the IR spectrum of this compound would involve identifying these characteristic absorption bands and correlating them to the known functional groups expected in its flavonoid structure, such as carbonyls in the chromen-4-one core and hydroxyl groups if present.

X-ray Crystallography for Crystalline this compound and Derivatives

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic structure of crystalline materials. anton-paar.comlibretexts.org This technique involves directing a beam of X-rays at a single crystal of the compound. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique diffraction pattern. anton-paar.comnih.govwikipedia.org By measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a map of the electron density within the crystal, from which the positions of atoms, bond lengths, and bond angles can be determined with high accuracy. nih.govwikipedia.org

For this compound, if suitable single crystals can be obtained, X-ray crystallography can provide definitive information about its molecular conformation, the arrangement of its various rings and substituents, and how molecules pack together in the crystal lattice. This is particularly useful for confirming the connectivity and stereochemistry of complex natural products. The process typically involves crystal preparation, exposure to X-rays, recording the diffraction pattern, and computational processing of the data to build and refine the molecular structure. anton-paar.comwikipedia.org

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED), a cryo-EM method, has emerged as a powerful technique for determining the atomic structures of compounds, particularly when only nanocrystalline samples are available. nih.govresearchgate.netwikipedia.org Unlike X-ray diffraction, which typically requires larger crystals (greater than 0.1 mm in all dimensions), MicroED can obtain high-resolution diffraction data from crystals orders of magnitude smaller, down to sizes of around 100 nm. wikipedia.orgreadcrystalbio.com This is particularly advantageous for compounds that are difficult to crystallize into large single crystals.

In MicroED, a cryo-transmission electron microscope is used to collect electron diffraction data from nanocrystals, often kept at cryogenic temperatures to minimize radiation damage. nih.govresearchgate.netwikipedia.org The crystal is continuously rotated while diffraction data is collected on a fast camera. wikipedia.org The resulting electron diffraction patterns are then processed using software similar to that used for X-ray crystallography to determine the 3D structure. wikipedia.org MicroED is well-suited for analyzing small organic molecules and can provide precise structural information even from very small sample quantities. readcrystalbio.com This technique could be invaluable for structural studies of this compound or its derivatives if traditional X-ray crystallography is hindered by the inability to grow sufficiently large crystals.

Computational Approaches in Structural Elucidation

Computational methods play an increasingly vital role in supporting and validating experimental spectroscopic and diffraction data for structural elucidation.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms to process spectroscopic data (such as NMR, MS, and IR) and generate possible molecular structures that are consistent with the experimental data. These algorithms work by analyzing the correlations and constraints provided by the spectroscopic techniques and searching a vast chemical space for plausible structures. nih.govreddit.comyoutube.com

CASE algorithms can be particularly helpful in the structural elucidation of complex natural products like this compound, where interpreting intricate spectroscopic data can be challenging. By integrating data from multiple spectroscopic methods, CASE systems can narrow down the number of possible structures, propose connectivity, and even suggest stereochemical assignments. The effectiveness of CASE algorithms depends on the quality and completeness of the input spectroscopic data and the sophistication of the underlying structural databases and search strategies. mdpi.com

Quantum Chemical Calculations for Spectral Prediction and Validation

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict various molecular properties, including spectroscopic parameters. These calculations can provide theoretical IR frequencies, NMR chemical shifts, and other spectral data for proposed molecular structures. ajol.inforesearchgate.netucm.es

For this compound, quantum chemical calculations can serve as a powerful tool for validating structures proposed through experimental methods or CASE algorithms. By comparing the theoretically calculated spectra of a proposed structure with the experimentally obtained IR and NMR spectra, researchers can assess the accuracy of the structural assignment. ajol.infoucm.es This is particularly useful when dealing with isomers or subtle structural differences that may be difficult to distinguish solely based on experimental data. Advanced quantum chemical methods can even be used to calculate anharmonic vibrational energy levels and transition dipole moments for more accurate prediction of IR spectra. chemrxiv.orgresearchgate.net The integration of quantum chemical calculations with experimental data enhances the confidence in the final determined structure.

Compounds and their PubChem CIDs

Compound NamePubChem CID
This compound6433079

The complete and accurate determination of a chemical compound's structure is fundamental to understanding its properties and behavior. For complex natural products like this compound, a polyoxygenated flavonoid, this process relies heavily on a combination of advanced spectroscopic and diffraction techniques, complemented by modern computational approaches.

Complementary Spectroscopic and Diffraction Methods

A suite of analytical methods provides distinct yet complementary information about the molecular architecture of this compound. These techniques probe different aspects of the molecule, from the presence of specific functional groups to the precise three-dimensional arrangement of atoms in a crystalline lattice.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, different bonds within the molecule absorb energy at characteristic frequencies, corresponding to specific stretching or bending vibrations. vscht.czpoetrytranslation.org The resulting IR spectrum, a plot of wavenumber versus transmittance or absorbance, provides a unique "fingerprint" that can reveal the presence of functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double or triple bonds. poetrytranslation.orgutdallas.eduspecac.com

For organic compounds, including natural products like this compound, the region of the IR spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying key functional groups. specac.com Characteristic strong, sharp peaks around 1710-1720 cm⁻¹ typically indicate the presence of a carbonyl group. utdallas.edu Broad bands in the range of 3200-3550 cm⁻¹ are indicative of O-H stretching vibrations, commonly found in alcohols and carboxylic acids. specac.commasterorganicchemistry.com Analysis of the IR spectrum of this compound would involve identifying these characteristic absorption bands and correlating them to the known functional groups expected in its flavonoid structure, such as carbonyls in the chromen-4-one core and hydroxyl groups if present.

X-ray Crystallography for Crystalline this compound and Derivatives

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic structure of crystalline materials. anton-paar.comlibretexts.org This technique involves directing a beam of X-rays at a single crystal of the compound. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique diffraction pattern. anton-paar.comnih.govwikipedia.org By measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a map of the electron density within the crystal, from which the positions of atoms, bond lengths, and bond angles can be determined with high accuracy. nih.govwikipedia.org

For this compound, if suitable single crystals can be obtained, X-ray crystallography can provide definitive information about its molecular conformation, the arrangement of its various rings and substituents, and how molecules pack together in the crystal lattice. This is particularly useful for confirming the connectivity and stereochemistry of complex natural products. The process typically involves crystal preparation, exposure to X-rays, recording the diffraction pattern, and computational processing of the data to build and refine the molecular structure. anton-paar.comwikipedia.org

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED), a cryo-EM method, has emerged as a powerful technique for determining the atomic structures of compounds, particularly when only nanocrystalline samples are available. nih.govresearchgate.netwikipedia.org Unlike X-ray diffraction, which typically requires larger crystals (greater than 0.1 mm in all dimensions), MicroED can obtain high-resolution diffraction data from crystals orders of magnitude smaller, down to sizes of around 100 nm. wikipedia.orgreadcrystalbio.com This is particularly advantageous for compounds that are difficult to crystallize into large single crystals.

In MicroED, a cryo-transmission electron microscope is used to collect electron diffraction data from nanocrystals, often kept at cryogenic temperatures to minimize radiation damage. nih.govresearchgate.netwikipedia.org The crystal is continuously rotated while diffraction data is collected on a fast camera. wikipedia.org The resulting electron diffraction patterns are then processed using software similar to that used for X-ray crystallography to determine the 3D structure. wikipedia.org MicroED is well-suited for analyzing small organic molecules and can provide precise structural information even from very small sample quantities. readcrystalbio.com This technique could be invaluable for structural studies of this compound or its derivatives if traditional X-ray crystallography is hindered by the inability to grow sufficiently large crystals.

Computational Approaches in Structural Elucidation

Computational methods play an increasingly vital role in supporting and validating experimental spectroscopic and diffraction data for structural elucidation.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms to process spectroscopic data (such as NMR, MS, and IR) and generate possible molecular structures that are consistent with the experimental data. These algorithms work by analyzing the correlations and constraints provided by the spectroscopic techniques and searching a vast chemical space for plausible structures. nih.govreddit.comyoutube.com

CASE algorithms can be particularly helpful in the structural elucidation of complex natural products like this compound, where interpreting intricate spectroscopic data can be challenging. By integrating data from multiple spectroscopic methods, CASE systems can narrow down the number of possible structures, propose connectivity, and even suggest stereochemical assignments. The effectiveness of CASE algorithms depends on the quality and completeness of the input spectroscopic data and the sophistication of the underlying structural databases and search strategies. mdpi.com

Quantum Chemical Calculations for Spectral Prediction and Validation

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict various molecular properties, including spectroscopic parameters. These calculations can provide theoretical IR frequencies, NMR chemical shifts, and other spectral data for proposed molecular structures. ajol.inforesearchgate.netucm.es

For this compound, quantum chemical calculations can serve as a powerful tool for validating structures proposed through experimental methods or CASE algorithms. By comparing the theoretically calculated spectra of a proposed structure with the experimentally obtained IR and NMR spectra, researchers can assess the accuracy of the structural assignment. ajol.infoucm.es This is particularly useful when dealing with isomers or subtle structural differences that may be difficult to distinguish solely based on experimental data. Advanced quantum chemical methods can even be used to calculate anharmonic vibrational energy levels and transition dipole moments for more accurate prediction of IR spectra. chemrxiv.orgresearchgate.net The integration of quantum chemical calculations with experimental data enhances the confidence in the final determined structure.

Biosynthesis and Metabolic Pathways of Derrisin

Elucidation of Derrisin Biosynthetic Pathways

The biosynthetic pathway of rotenoids like this compound is a specialized branch of the well-studied phenylpropanoid pathway. It begins with the amino acid L-phenylalanine and proceeds through the isoflavonoid (B1168493) pathway before undergoing a series of unique transformations to form the characteristic rotenoid core. The process can be broadly divided into stages involving the formation of a chalcone (B49325), its conversion to an isoflavone (B191592), and subsequent modifications and cyclizations to yield the final rotenoid structure rsc.org.

The assembly of the this compound molecule draws upon two fundamental metabolic pathways: the phenylpropanoid pathway for the core isoflavonoid structure and the isoprenoid pathway for key modifications.

Phenylpropanoid Pathway : This pathway provides the C6-C3-C6 backbone of the isoflavonoid skeleton. It starts with L-phenylalanine, which is converted to p-coumaroyl-CoA. Through the action of chalcone synthase, p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form a chalcone intermediate nih.govfrontiersin.org. This chalcone is the foundational precursor for the A and B rings of the future this compound molecule.

Isoprenoid Pathway : Plants utilize two pathways to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids nih.govnih.govcreative-proteomics.com. DMAPP is the donor of the prenyl group, a five-carbon branched chain that is attached to the isoflavonoid skeleton in a later step. This prenylation and subsequent cyclization are critical for forming the E ring characteristic of many rotenoids creative-proteomics.comnih.gov.

Several key enzyme families are responsible for converting the initial chalcone precursor into the decorated isoflavone intermediate that serves as the direct backbone for rotenoid formation.

Isoflavone Synthase (IFS) : This is the pivotal enzyme that defines the isoflavonoid pathway. IFS, a cytochrome P450-dependent monooxygenase, catalyzes a unique 2,3-aryl migration reaction on a flavanone (B1672756) intermediate (formed from chalcone by chalcone isomerase). This reaction rearranges the B-ring from the 2-position to the 3-position of the C-ring, thereby creating the characteristic isoflavone skeleton nih.govmdpi.com.

Hydroxylases : After the formation of the isoflavone core, various hydroxylases introduce hydroxyl (-OH) groups at specific positions on the aromatic rings. These enzymes, often belonging to the cytochrome P450 family, are crucial for creating the specific substitution patterns required for subsequent steps like methylation and cyclization researchgate.net. For instance, isoflavone 3'-hydroxylase (I3'H) is involved in modifying the isoflavone structure researchgate.net.

Methyltransferases : O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the isoflavone ring. This methylation is a critical decoration step. For example, isoflavone O-methyltransferase (HI4OMT) is a key enzyme in the pathway leading to rotenoids researchgate.nettechscience.comsciopen.com.

While "post-translational modifications" typically refers to proteins, in the context of natural product biosynthesis, this section addresses the final chemical modifications that occur after the assembly of the core isoflavone structure to create the final rotenoid molecule. These late-stage modifications are crucial for the structural diversity and biological activity of rotenoids.

The key transformations include:

Prenylation : An isoprenyl group (from DMAPP) is attached to the isoflavone skeleton.

Cyclization : The attached prenyl group undergoes cyclization to form the additional heterocyclic rings (D and E) that define the rotenoid structure nih.gov.

Further Oxidations : Additional oxidative reactions, such as hydroxylation or epoxidation, can occur on the newly formed rings or side chains, leading to a variety of related rotenoid compounds mdpi.com.

Genetic and Transcriptomic Analyses of Biosynthetic Gene Clusters

Advances in sequencing technology have enabled the use of transcriptomics to identify and study the genes responsible for producing complex secondary metabolites like this compound. By analyzing the RNA expressed in different tissues of rotenoid-producing plants, researchers can pinpoint candidate genes involved in the biosynthetic pathway techscience.com.

Transcriptome analysis of Derris species, such as Derris fordii and Derris elliptica, has successfully identified numerous unigenes that encode the key enzymes required for rotenoid biosynthesis researchgate.nettechscience.comsciopen.com. These analyses focus on genes from the phenylpropanoid and isoflavonoid pathways, which show differential expression correlated with rotenoid accumulation.

Below is a table of key candidate genes identified as crucial for the biosynthesis of the rotenoid precursor.

Gene AbbreviationEnzyme NameFunction in the Pathway
PALPhenylalanine Ammonia-LyaseCatalyzes the first step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.
C4HCinnamate 4-HydroxylaseHydroxylates cinnamic acid to form p-coumaric acid.
CHSChalcone SynthaseCatalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin (B18129) chalcone, the precursor to flavonoids and isoflavonoids. nih.govresearchgate.net
CHIChalcone IsomeraseCatalyzes the stereospecific cyclization of chalcones into flavanones (e.g., naringenin). nih.govnih.gov
IFSIsoflavone SynthaseThe key enzyme of the isoflavonoid pathway, converting flavanones into isoflavones via an aryl migration. nih.govresearchgate.net
HI4OMTIsoflavone O-MethyltransferaseMethylates hydroxyl groups on the isoflavone ring, a key decoration step in the pathway. researchgate.nettechscience.com

Gene expression profiling provides strong evidence for the function of candidate genes by correlating their expression levels with the accumulation of the final product in different plant tissues. In Derris species, rotenoids are known to accumulate to the highest levels in the roots techscience.comsciopen.comresearchgate.net.

Transcriptomic studies comparing the roots, stems, and leaves of Derris fordii have revealed that the expression of key biosynthetic genes is significantly higher in the roots. This tissue-specific expression pattern strongly supports their involvement in rotenoid synthesis.

The table below summarizes the relative expression patterns observed for key biosynthetic genes in different tissues of Derris fordii, corresponding to the measured rotenone (B1679576) concentration researchgate.nettechscience.com.

GeneRoot ExpressionStem ExpressionLeaf ExpressionCorrelation with Rotenone Content
PALHighLowLowPositive
C4HHighLowLowPositive
CHSHighLowLowPositive
CHIHighLowLowPositive
IFSHighLowLowPositive
HI4OMTHighLowLowPositive
Rotenone ConcentrationHighestLowLowest-

This strong positive correlation between the expression of phenylpropanoid and isoflavonoid pathway genes and the high concentration of rotenoids in root tissues provides compelling evidence for the role of these genes in this compound biosynthesis researchgate.nettechscience.com.

Regulatory Mechanisms at Transcriptional and Post-Transcriptional Levels

The intricate control of isoflavonoid biosynthesis, the class of compounds to which this compound belongs, occurs at multiple levels to ensure precise regulation of their production in plants. This regulation involves a complex interplay of genetic and environmental factors, primarily orchestrated at the transcriptional and post-transcriptional stages.

Transcriptional Regulation: The expression of genes encoding the enzymes of the isoflavonoid biosynthetic pathway is tightly controlled by various transcription factors. Families of transcription factors such as MYB, basic helix-loop-helix (bHLH), and WRKY are known to be key regulators. These proteins bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. While the general framework of isoflavonoid regulation is established, specific transcription factors that directly bind to and regulate the genes involved in the later, specific steps of this compound biosynthesis have yet to be identified and characterized.

Post-Transcriptional Regulation: Following transcription, the resulting messenger RNA (mRNA) transcripts can be further regulated before they are translated into proteins. Two key mechanisms of post-transcriptional regulation in plants are alternative splicing and microRNAs (miRNAs).

Alternative Splicing: This process can generate multiple mRNA variants from a single gene, potentially leading to proteins with different functions or stabilities. While alternative splicing has been observed for genes in the general flavonoid pathway, its specific role in modulating the enzymes of the this compound biosynthetic pathway has not been reported.

MicroRNAs (miRNAs): These are small non-coding RNA molecules that can bind to target mRNAs and lead to their degradation or translational repression. Research has identified miRNAs that regulate key genes in the isoflavonoid pathway in plants like soybean. However, specific miRNAs that target the transcripts of genes directly responsible for this compound synthesis have not been discovered.

Currently, there is a notable lack of specific research findings on the transcriptional and post-transcriptional regulatory networks governing the biosynthesis of this compound.

Metabolic Engineering and Synthetic Biology Approaches

The potential for producing this compound and its analogs through biotechnological means is an area of significant interest, though still in its nascent stages. Metabolic engineering and synthetic biology offer powerful tools to reconstruct and optimize biosynthetic pathways in microbial or plant hosts.

The reconstruction of a biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, involves the transfer and functional expression of all the necessary genes from the native producer organism. This approach has been successfully applied to various other isoflavonoids. However, the complete biosynthetic pathway of this compound has not been fully elucidated, with several enzymatic steps remaining uncharacterized. This knowledge gap presents a major bottleneck for its heterologous production. To date, there are no published reports of the successful reconstruction of the entire this compound biosynthetic pathway in a heterologous host.

Synthetic biology principles can be applied to design novel, artificial biosynthetic pathways for the production of new-to-nature analogs of existing natural products. This can be achieved by combining enzymes from different organisms or by engineering enzymes to have new specificities. In the context of isoflavonoids, researchers have explored the creation of novel compounds by introducing modifying enzymes into engineered pathways. However, the design and implementation of artificial pathways specifically aimed at producing this compound analogs have not been documented in scientific literature.

Once a biosynthetic pathway is established in a heterologous host, various strategies can be employed to optimize the metabolic flux towards the desired product, thereby increasing the final yield. These strategies include:

Up-regulation of pathway genes: Increasing the expression levels of the genes encoding the biosynthetic enzymes.

Down-regulation of competing pathways: Reducing the flow of precursor metabolites into pathways that compete with the desired one.

Optimization of precursor supply: Engineering the host's central metabolism to provide a greater abundance of the initial building blocks for the pathway.

While these are established principles in metabolic engineering, their application to enhance this compound production is contingent on the successful reconstruction of its biosynthetic pathway. As such, there are currently no studies reporting the optimization of metabolic flux specifically for this compound synthesis.

Molecular Mechanisms of Action of Derrisin and Rotenoid Analogs

Investigation of Cellular Targets and Binding Interactions

Rotenoids exert their effects by physically interacting with and inhibiting critical intracellular proteins. These interactions disrupt normal cellular function, leading to downstream consequences such as apoptosis and inhibition of proliferation.

A primary and well-documented mechanism of action for rotenoids is the potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain. nih.gov This enzyme is responsible for transferring electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane, which contributes to ATP synthesis. nih.gov

Rotenoids, including the archetypal compound rotenone (B1679576), physically obstruct this process. Structural and biochemical studies have revealed that rotenone binds within the ubiquinone-binding channel of Complex I. nih.gov Specifically, the A ring of rotenone occupies a position that overlaps with the binding site of the ubiquinone head group, effectively blocking the substrate's access to its reduction site near the iron-sulfur cluster N2. nih.gov

The binding kinetics and efficacy are highly dependent on the molecule's three-dimensional structure. Rotenone is a flexible molecule that exists in two principal conformations: "bent" and "straight". Molecular dynamics simulations suggest that while the bent conformer is more stable when bound to the active site, the straight conformer is necessary for the molecule to pass from the mitochondrial membrane into the narrow binding channel. researchgate.net This requirement for conformational flexibility is critical for efficient binding and high-potency inhibition. researchgate.net By halting electron flow, rotenoid binding leads to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS). nih.gov

Beyond the mitochondria, certain rotenoid analogs, notably deguelin, interact with other vital cellular proteins. A key target is Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. oup.comoup.com

Deguelin has been shown to bind directly to Hsp90, disrupting its chaperone function. nih.gov This interaction occurs at an ATP-binding pocket on the chaperone, competitively inhibiting the binding of ATP which is necessary for the Hsp90 chaperone cycle. oup.comresearchgate.net While some inhibitors target the N-terminal ATP-binding site, evidence suggests that deguelin and its analogs may preferentially bind to a C-terminal ATP-binding region of Hsp90. researchgate.netaacrjournals.org

The inhibition of Hsp90 by deguelin leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins. oup.comnih.gov This includes a host of proteins involved in tumor progression, such as:

Akt: A central kinase in the PI3K/Akt cell survival pathway. nih.gov

CDK4: A cyclin-dependent kinase that promotes cell cycle progression. nih.gov

Mutant p53: A mutated tumor suppressor protein that gains oncogenic functions. nih.gov

HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor crucial for cellular adaptation to low oxygen, promoting angiogenesis and metastasis. oup.comoup.com

By promoting the degradation of these client proteins, deguelin effectively dismantles several key signaling networks that cancer cells rely upon.

Enzymatic Inhibition Profiles at the Molecular Level

The inhibitory action of Derrisin and its analogs can be characterized by their binding kinetics and the nature of their interaction with the enzyme's active or allosteric sites.

While detailed studies on the specific binding kinetics of this compound are not extensively available in the surveyed scientific literature, the principles can be inferred from its close structural analogs like rotenone and deguelin. Binding kinetics describe the rates of association and dissociation of a ligand (the inhibitor) with its protein target. These parameters determine the affinity and residence time of the inhibitor.

ParameterSymbolDefinition
Association Rate Constantka (or kon)The rate at which the inhibitor binds to its target. Units: M-1s-1. malvernpanalytical.com
Dissociation Rate Constantkd (or koff)The rate at which the inhibitor-target complex falls apart. Units: s-1. malvernpanalytical.com
Equilibrium Dissociation ConstantKDThe ratio of kd to ka (kd/ka). It represents the concentration of inhibitor at which 50% of the target is bound at equilibrium. A lower KD indicates higher binding affinity. Units: M. malvernpanalytical.com
Residence TimetrThe average duration an inhibitor stays bound to its target (1/kd). A longer residence time can be a better predictor of in vivo efficacy than affinity alone. nih.gov

For rotenone, its potent inhibition of Complex I is characterized by high-affinity binding, which is achieved through a multi-step process requiring molecular flexibility to navigate the binding channel. researchgate.net Similarly, the anticancer effects of deguelin are linked to its ability to bind Hsp90 with sufficient affinity to disrupt its function. researchgate.net

The available evidence indicates that rotenoids primarily function as active site inhibitors, meaning they bind to the same site as the enzyme's natural substrate, thereby directly competing with it. khanacademy.org This is a form of orthosteric inhibition.

Rotenone and Mitochondrial Complex I: Rotenone binds to the ubiquinone (Q-site) pocket within Complex I. nih.gov As it directly occupies the space where ubiquinone would normally bind to accept electrons, it acts as a competitive inhibitor with respect to this substrate.

Deguelin and Hsp90: Deguelin binds to the ATP-binding pocket of Hsp90. oup.comnih.gov By occupying this site, it directly competes with ATP, preventing the conformational changes necessary for the chaperone's activity.

This mode of action contrasts with allosteric inhibitors, which bind to a different site on the enzyme (an allosteric site) to induce a conformational change that indirectly alters the activity of the active site. khanacademy.org The action of rotenone and deguelin appears to be a direct blockade of the active site.

Modulation of Intracellular Signal Transduction Pathways

By engaging their primary molecular targets, this compound and its analogs trigger a cascade of effects on various intracellular signal transduction pathways. These pathways are complex networks that govern cellular processes like growth, survival, and metabolism.

The inhibition of Mitochondrial Complex I by rotenoids has profound effects on pathways sensitive to cellular energy status and oxidative stress:

Energy Sensing Pathways: The decrease in ATP production can activate the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular metabolism that responds to low energy states.

Oxidative Stress Response: The increased production of ROS can activate stress-response pathways, such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. mdpi.com

The inhibition of Hsp90 by deguelin analogs directly impacts multiple oncogenic signaling pathways by destabilizing key protein nodes: nih.gov

PI3K/Akt/mTOR Pathway: By causing the degradation of Akt, deguelin effectively shuts down this critical pro-survival and pro-growth signaling cascade. nih.gov

Hypoxia and Angiogenesis Pathways: The degradation of HIF-1α cripples the ability of cancer cells to adapt to hypoxic environments and to induce the formation of new blood vessels (angiogenesis), which is essential for tumor growth. oup.com

Cell Cycle Regulation: The depletion of proteins like CDK4 disrupts the normal progression of the cell cycle, leading to cell cycle arrest. nih.gov

Through these mechanisms, rotenoids can significantly alter cellular homeostasis and disrupt the signaling networks that drive diseases like cancer.

Impact on MAPK and PI3K/Akt Signaling Cascades

Rotenoid compounds, including analogs of this compound, have been shown to exert significant influence over key signaling cascades that govern cell survival and proliferation, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Research on the rotenoid analog Deguelin has demonstrated its capacity to inhibit the PI3K/Akt signaling pathway. oup.comnih.gov This inhibition is a critical component of its pro-apoptotic and anti-proliferative effects. oup.comnih.gov Studies in premalignant and malignant human bronchial epithelial (HBE) cells revealed that Deguelin treatment reduces the levels of phosphorylated Akt (pAkt), thereby inhibiting its activity. nih.gov This disruption of the PI3K/Akt pathway is a key mechanism contributing to Deguelin's ability to induce apoptosis specifically in these abnormal cells while having minimal impact on normal HBE cells. oup.comnih.gov The inhibitory action has also been observed in other cancer cell lines, including breast cancer and leukemia. nih.gov In contrast, the effect of Deguelin on the Mitogen-Activated Protein Kinase (MAPK) pathways appears to be more variable. Some studies report that Deguelin induces apoptosis with minimal to no effect on the MAPK pathway oup.comnih.gov, while other research in lung squamous cell carcinoma suggests it can inhibit the MAPK signaling pathway. frontiersin.org

Rotenone, another prominent rotenoid, also demonstrates inhibitory effects on the PI3K/Akt pathway. mdpi.comresearchgate.net In various cell models, Rotenone treatment leads to the downregulation of phosphorylated Akt and the mammalian target of rapamycin (mTOR), a key downstream effector of the pathway. researchgate.net This inhibition has been linked to reduced cell proliferation and metastasis in cancer cells. researchgate.net Furthermore, studies on rotenone-induced models of Parkinson's disease show a suppression of the PI3K/Akt pathway in both colon and substantia nigra tissues, suggesting a role for this pathway in its neurotoxic effects. mdpi.com The inactivation of the PI3K/Akt/mTOR pathway is a central event in the cellular response to Rotenone. nih.gov

Rotenoid AnalogSignaling PathwayEffectCell Line/ModelReference
DeguelinPI3K/AktInhibition (Reduced pAkt)Human Bronchial Epithelial (HBE) Cells nih.gov
DeguelinPI3K/AktInhibitionBreast Cancer, Leukemia Cells nih.gov
DeguelinMAPKMinimal EffectHuman Bronchial Epithelial (HBE) Cells nih.gov
DeguelinMAPKInhibitionLung Squamous Carcinoma Cells frontiersin.org
RotenonePI3K/Akt/mTORInhibition (Downregulation)Colon Cancer Cells researchgate.net
RotenonePI3K/AktInactivationSH-SY5Y Cells nih.gov
RotenonePI3K/AktSuppressionPD Mouse Model (Colon, Substantia Nigra) mdpi.com

Induction of Molecular Events Leading to Programmed Cell Death (e.g., Apoptosis induction)

A primary consequence of the disruption of signaling pathways by rotenoids is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a series of specific molecular events.

The inhibition of the pro-survival PI3K/Akt pathway by rotenoids like Deguelin is a direct trigger for apoptosis. nih.gov The Akt kinase normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax. nih.gov When Deguelin inhibits Akt, this suppression is lifted, allowing Bad and Bax to initiate the caspase cascade, ultimately leading to apoptotic cell death. nih.gov

Rotenone is well-documented to induce apoptosis primarily through mechanisms related to mitochondrial dysfunction. nih.govnih.gov As an inhibitor of mitochondrial complex I, Rotenone disrupts the electron transport chain, leading to an increase in the production of mitochondrial reactive oxygen species (ROS). nih.govnih.gov This ROS-induced oxidative stress is a key initiating event in the apoptotic process. nih.govresearchgate.net The cascade of events following Rotenone exposure includes a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of effector caspases, such as caspase-3. nih.govnih.gov The process is further regulated by the expression levels of the Bcl-2 family of proteins, with Rotenone causing an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Rotenoid AnalogInitiating EventKey Molecular EventsReference
DeguelinInhibition of PI3K/Akt pathway- De-suppression of pro-apoptotic proteins Bad and Bax
  • Initiation of caspase cascade
  • nih.gov
    RotenoneMitochondrial Complex I Inhibition- Increased mitochondrial Reactive Oxygen Species (ROS)
  • Decreased mitochondrial membrane potential
  • Cytochrome c release
  • Upregulation of Bax / Downregulation of Bcl-2
  • Caspase-3 activation
  • DNA fragmentation
  • nih.govnih.govnih.gov

    Structure-Activity Relationship (SAR) Investigations

    The biological effects of this compound and its analogs are intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the specific structural features, functional groups, and stereochemical properties that determine the compounds' mechanistic effects and biological potency.

    Functional Group Contributions to Molecular Interactions

    Functional groups are the reactive parts of a molecule that dictate its chemical properties and biological interactions. solubilityofthings.comreachemchemicals.com In flavonoids, the broader class to which rotenoids belong, the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical for their bioactivity. nih.govmdpi.com

    Stereochemical Influences on Target Binding

    Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in the interaction between a drug and its biological target. Rotenoid molecules contain multiple chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers).

    The biological targets of these compounds, such as enzyme active sites or receptor binding pockets, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another. This specificity of interaction means that different enantiomers of a single rotenoid compound can have significantly different biological activities. The precise spatial orientation of the atoms and functional groups on the rotenoid scaffold must be complementary to the target site to ensure effective binding and elicit a biological response. Therefore, the specific stereochemistry of a rotenoid analog is a critical factor in determining its potency and target-binding affinity.

    Chemical Synthesis and Analog Development for Research Probes

    Total Synthesis Strategies for Derrisin and Complex Rotenoids

    The total synthesis of complex rotenoids like this compound presents a formidable challenge to synthetic chemists due to the presence of a rigid pentacyclic core, multiple stereocenters, and often sensitive functionalities. Over the years, various strategies have been developed to construct this complex scaffold, with a focus on efficiency, stereocontrol, and modularity.

    The absolute configuration of the B/C ring junction in naturally occurring rotenoids, including this compound, is crucial for their biological activity. Therefore, asymmetric synthesis, which allows for the selective formation of a single enantiomer, is of paramount importance. One notable approach to the asymmetric synthesis of the rotenoid core involves an organocatalyzed dynamic kinetic resolution. researchgate.net This strategy has been successfully applied to the synthesis of several complex rotenoids, demonstrating its potential for the enantioselective synthesis of this compound.

    The key step in this approach is the concise construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core structure. This is achieved through an N-heterocyclic carbene (NHC)-catalyzed reaction that proceeds with high enantioselectivity. researchgate.net The modular nature of this synthesis allows for the convergent assembly of various rotenoid natural products. For instance, the asymmetric total synthesis of tephrosin (B192491), 12a-hydroxymunduserone, milletosin, and 12a-hydroxyrotenone has been accomplished using this methodology. researchgate.net Given the structural similarity of this compound to these compounds, this asymmetric strategy represents a highly viable route for its total synthesis.

    Table 1: Key Features of Asymmetric Rotenoid Synthesis

    Feature Description Reference
    Catalyst N-heterocyclic carbene (NHC) researchgate.net
    Key Reaction Dynamic kinetic resolution researchgate.net
    Core Structure cis-fused tetrahydrochromeno[3,4-b]chromene researchgate.net
    Stereocontrol High enantioselectivity at the B/C ring junction researchgate.net

    | Applicability | Synthesis of multiple complex rotenoids | researchgate.net |

    For the synthesis of the rotenoid skeleton, a modular approach typically involves the preparation of a chromone or chromanone fragment (representing the A and B rings) and a fragment corresponding to the D and E rings. These fragments are then coupled to construct the pentacyclic core. The aforementioned NHC-catalyzed dynamic kinetic resolution exemplifies a modular and convergent synthesis of the rotenoid core. researchgate.net This method allows for the rapid assembly of a variety of rotenoid natural products by combining different precursor fragments. researchgate.net This modularity is particularly advantageous for the synthesis of a library of this compound analogs for structure-activity relationship (SAR) studies.

    Rational Design and Synthesis of this compound Derivatives and Analogs

    The rational design and synthesis of this compound derivatives and analogs are crucial for probing its biological mechanism and for developing compounds with improved properties. By systematically modifying the structure of this compound, researchers can gain insights into the key structural features required for its activity and can fine-tune its selectivity towards specific molecular targets.

    While specific studies on the structural modification of this compound for enhanced mechanistic selectivity are limited, valuable insights can be drawn from SAR studies of related rotenoids and other natural products. rsc.orgnih.govnih.govvcu.eduresearchgate.net The goal of such modifications is to create analogs that interact more specifically with a particular target, thereby reducing off-target effects and helping to elucidate the primary mechanism of action.

    Key areas for modification on the this compound scaffold include the substituents on the A and E rings, the stereochemistry of the B/C ring junction, and the functional groups on the C ring. For example, altering the methoxy groups on the A ring could influence the binding affinity and selectivity for its target protein(s). Similarly, modifications to the dimethylpyran ring (E ring) could impact the compound's metabolic stability and pharmacokinetic properties. The synthesis of a focused library of this compound analogs with systematic variations at these positions would be a valuable tool for detailed mechanistic studies.

    For instance, analogs where the E ring is removed or replaced with a simpler substituent could help to determine the importance of this ring system for target binding. Similarly, analogs with a modified B or C ring could shed light on the role of the rigid pentacyclic core in maintaining the correct orientation of the key functional groups for biological activity. The synthesis of such analogs often involves building blocks that correspond to specific ring systems of the parent natural product, which are then combined in a modular fashion.

    Development of this compound-Based Chemical Biology Probes

    Chemical biology probes are powerful tools for studying the interactions of small molecules with their biological targets in a complex cellular environment. The development of this compound-based probes would be a significant step towards identifying its binding partners and understanding its mechanism of action at a molecular level.

    Photoaffinity labeling is a powerful technique that utilizes a photoreactive group on a small molecule probe to form a covalent bond with its target protein upon irradiation with UV light. nih.govresearchgate.netwikipedia.orgdntb.gov.ua A this compound-based photoaffinity probe could be designed by incorporating a photoreactive moiety, such as a diazirine or an aryl azide, at a position on the this compound scaffold that is not critical for its biological activity. For example, a photoaffinity labeling analog of the rotenoid amorphigenin has been synthesized and used to identify a polypeptide of the mitochondrial NADH dehydrogenase complex as part of the rotenone-binding site. nih.gov A similar strategy could be applied to this compound to identify its direct binding partners in cells.

    Fluorescent probes are another important class of chemical biology tools that can be used to visualize the subcellular localization of a small molecule and to monitor its interactions with target proteins. nih.govmdpi.comnih.govrsc.orgresearchgate.net A fluorescent this compound analog could be synthesized by attaching a fluorophore to a non-essential position of the this compound molecule. Such a probe would allow for the direct visualization of this compound's distribution within cells and could be used in fluorescence-based assays to study its binding to potential target proteins. The choice of fluorophore and the linking strategy would be critical to ensure that the probe retains the biological activity of the parent compound.

    Table 2: Potential this compound-Based Chemical Biology Probes

    Probe Type Description Potential Application
    Photoaffinity Probe This compound analog with a photoreactive group (e.g., diazirine, aryl azide) Covalent labeling and identification of direct binding partners

    | Fluorescent Probe | this compound analog conjugated to a fluorophore | Visualization of subcellular localization and protein binding studies |

    Creation of Fluorescent or Tagged Analogs for Live-Cell Imaging

    Fluorescent analogs of natural products are indispensable for visualizing their subcellular localization and dynamic behavior in living cells. nih.govnih.gov The creation of a fluorescent this compound analog would involve chemically conjugating a fluorophore to the this compound molecule. The choice of the fluorophore and the linkage chemistry are critical to maintain the biological activity of the parent compound and to ensure that the fluorescent tag does not lead to artifactual localization. researchgate.netnih.gov These probes can provide real-time information on cellular uptake, distribution, and accumulation in specific organelles. the-scientist.com

    Currently, there are no reports in the scientific literature detailing the synthesis and application of fluorescent or otherwise tagged this compound analogs for live-cell imaging studies. The development of such tools would be a significant advancement in understanding the cellular pharmacology of this compound.

    Feature Description
    Purpose To visualize the subcellular localization and dynamics of this compound in real-time.
    Structure This compound molecule covalently linked to a fluorescent dye (fluorophore).
    Key Considerations - Preservation of this compound's biological activity. - Photostability and brightness of the fluorophore. - Minimal perturbation of the molecule's properties to avoid artifacts.

    Table 2: Characteristics of Fluorescent Analogs for Live-Cell Imaging

    Optochemical Tools for Spatiotemporal Control of Biological Activity

    Optochemical tools, such as photocaged compounds or photoswitchable analogs, offer precise spatiotemporal control over the activity of a bioactive molecule. mbexc.de A photocaged this compound, for instance, would be a chemically modified, inactive version of the molecule that can be rapidly activated with light of a specific wavelength. nih.govnih.gov This would allow researchers to control the location and timing of this compound's biological effects with high precision, which is particularly useful for studying complex and dynamic cellular processes. rsc.org Photoswitchable analogs, on the other hand, could be reversibly turned "on" and "off" with different wavelengths of light.

    The design and synthesis of optochemical tools based on the this compound scaffold have not been reported in the scientific literature. The development of such advanced probes would represent a sophisticated approach to dissecting the intricate biological pathways modulated by this compound.

    Tool Type Mechanism of Action Application
    Photocaged this compound An inactive form of this compound that is activated by a pulse of light.Precise activation of this compound's effects at a specific time and location within a cell or tissue.
    Photoswitchable this compound A this compound analog that can be reversibly switched between an active and an inactive state using different wavelengths of light.Reversible control over this compound's biological activity to study dynamic processes.

    Table 3: Potential Optochemical Tools Based on this compound

    Environmental Fate and Ecological Interaction Mechanisms

    Abiotic Degradation Pathways of Derrisin in Environmental Matrices

    Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, key environmental factors influencing its degradation include sunlight, water, and the presence of oxidizing agents.

    Photolysis, or decomposition by light, is a significant degradation pathway for many rotenoids. researchgate.net When exposed to sunlight, particularly UV radiation, this compound can undergo photochemical transformations. While specific studies on this compound are limited, research on the related and more extensively studied rotenoid, rotenone (B1679576), provides insights into these mechanisms. The degradation pathways for rotenone are known to involve oxidation and photolysis. core.ac.uk The rate of photodegradation can be influenced by the environmental matrix; for instance, the presence of natural substances like fruit waxes can either accelerate or decrease the photodegradation rate of rotenone. core.ac.uk

    The process of photolytic decomposition involves the absorption of light energy, which can lead to the breaking of chemical bonds within the this compound molecule. nih.gov This can result in the formation of various photoproducts. For complex organic molecules in aquatic environments, direct photolysis is a key degradation pathway for those that absorb sunlight. nih.gov Photochemical oxidation can also occur, where light energy facilitates reactions with oxygen or other oxidants in the environment, leading to degradation. eurekaselect.com The half-life of rotenone due to direct photolysis in water has been estimated to be between 1.1 years in summer conditions and 3.1 years in winter conditions at a depth of 0.5 meters, indicating a slow degradation process by this pathway alone. psu.edu

    Table 1: Factors Influencing Photodegradation of Rotenoids This table is based on general principles and data from related compounds like rotenone due to a lack of specific data for this compound.

    Factor Influence on Degradation Reference
    Light Intensity (UV) Higher intensity generally increases the rate of photolysis. psu.edu
    Water Depth Deeper water reduces light penetration, slowing degradation. psu.edu
    Presence of Photosensitizers Natural compounds in water can absorb light and transfer energy, accelerating degradation. nih.gov
    Surface Waxes (on plants) Can increase or decrease photodegradation rates depending on the wax composition. core.ac.uk

    Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. researchgate.netwisdomlib.org The rate of hydrolysis can be significantly affected by the pH of the surrounding water. frontiersin.org For many organic compounds, hydrolysis is a primary pathway for abiotic degradation in aqueous environments.

    Oxidative degradation involves the reaction of this compound with oxidizing agents present in the environment, such as oxygen, ozone, or hydroxyl radicals. vertasefli.co.ukucm.es These reactions can occur in both soil and water. taylorfrancis.comsoilutions.co.uk In soil, chemical oxidation can convert hazardous contaminants into less toxic compounds. vertasefli.co.ukresearchgate.net

    For rotenone, oxidation is a known degradation pathway, leading to products like dehydrorotenone. core.ac.uk Oxidative processes are often initiated or accelerated by factors like heat, light, or the presence of metal ions. frontiersin.org The general mechanism involves the formation of radical species that propagate a chain reaction, leading to the breakdown of the polymer or complex molecule. frontiersin.org While specific oxidative degradation pathways for this compound have not been detailed in the available literature, it is expected to be susceptible to such reactions given its complex organic structure.

    Biotic Degradation Mechanisms in Environmental Systems

    Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. taylorfrancis.com This is a crucial process for the removal of many environmental contaminants.

    Microorganisms can utilize a wide range of organic compounds as sources of carbon and energy, breaking them down through metabolic pathways. nih.govfrontiersin.org This process, known as microbial metabolism, is central to the biogeochemical cycling of elements. psu.eduvertasefli.co.uk Enzymes produced by these microbes are the catalysts for these breakdown reactions. soilutions.co.ukmdpi.comnih.gov

    Microorganisms have been found to degrade a variety of complex plant-derived toxins. nih.gov The degradation of pesticides by microbial action is a well-studied field, with many bacterial and fungal species identified as capable degraders. frontiersin.orgresearchgate.net Enzymes such as oxygenases play a key role by catalyzing the initial attack on stable organic molecules, often by incorporating oxygen into the structure, which makes it more susceptible to further breakdown. researchgate.net Although specific microorganisms that metabolize this compound have not been identified, the general principles of microbial degradation suggest that certain soil and water microbes would be capable of breaking it down over time. The process would likely involve initial enzymatic attacks to open up the ring structures, followed by further metabolism of the resulting intermediates.

    The identification of microorganisms responsible for degrading a specific compound and the elucidation of the metabolic pathway, including the intermediate products, are key to understanding its environmental fate. acs.org Studies on the biodegradation of other complex molecules, such as steroids and antibiotics, have revealed detailed metabolic pathways and the bacteria involved. hawaii.eduresearchgate.net These pathways often consist of upper pathways that convert the initial compound to central intermediates, and lower pathways that break down these intermediates into basic cellular components.

    Interestingly, several studies have found that this compound and other rotenoids from Derris malaccensis exhibit antibacterial activity against Helicobacter pylori, indicating an inhibitory effect on this particular bacterium rather than being metabolized by it. nih.gov This highlights the complex nature of interactions between natural compounds and microorganisms. While some microbes may degrade a compound, others may be inhibited by it.

    To date, no specific microbial degraders for this compound have been reported in scientific literature, nor have its metabolic intermediates from biodegradation been identified. Research in this area would likely involve isolating microorganisms from environments where Derris plants grow and testing their ability to use this compound as a growth substrate.

    Table 2: Potential Microbial Degradation Products of Rotenoids This table is speculative for this compound and based on degradation patterns of other complex aromatic compounds.

    Parent Compound Potential Intermediate Type Potential Final Products Reference (for pathway analogy)
    This compound Hydroxylated derivatives Carbon dioxide, Water, Biomass researchgate.net
    This compound Ring-cleavage products (e.g., dicarboxylic acids) Carbon dioxide, Water, Biomass
    This compound De-aromatized intermediates Carbon dioxide, Water, Biomass

    Environmental Persistence and Recalcitrance Considerations

    The environmental persistence of a chemical compound refers to the length of time it remains in the environment before being broken down. Compounds that are resistant to degradation are termed recalcitrant. nih.gov The persistence of pesticides like this compound in the environment is a significant concern due to potential long-term impacts. researchgate.net

    The degradation of pesticides in soil and water can occur through various biotic and abiotic processes. researchgate.net The primary route for the breakdown of many organic pesticides in soil is through microbial degradation, where microorganisms utilize the compound as a source of carbon or other nutrients. alanplewis.com Enzymes produced by soil microbes, such as oxidoreductases, hydrolases, and transferases, play a crucial role in these detoxification processes. researchgate.netresearchgate.net The structure of a chemical, including the presence of strong chemical bonds like carbon-phosphate bonds in some pesticides, can make it highly resistant to chemical breakdown. alanplewis.com

    Factors influencing the persistence of a compound like this compound in the environment include:

    Microbial Activity : The presence and activity of soil and water microorganisms capable of metabolizing the compound are key to its breakdown. researchgate.netalanplewis.com Bacteria and fungi are the primary drivers of pesticide biodegradation. redalyc.org

    Soil and Water Conditions : Environmental factors such as pH, temperature, oxygen levels (aerobic vs. anaerobic conditions), and organic matter content can significantly affect degradation rates. libretexts.org

    Chemical Properties : The inherent chemical stability, solubility in water, and tendency to bind to soil particles influence a compound's mobility and availability for degradation. alanplewis.com

    Photodegradation : Exposure to sunlight can break down some chemical compounds, although this is often a less significant pathway for soil-bound residues compared to microbial degradation. researchgate.netalanplewis.com

    Emerging contaminants are often categorized as recalcitrant because they resist removal from water matrices through conventional treatment processes. nih.gov Advanced oxidation processes are being explored as a technology for treating water containing recalcitrant pollutants. researchgate.net The ultimate fate of many pollutants in aquatic systems is to fragment and settle into the sediment. nih.govrsc.org

    Role of this compound in Plant-Insect Ecological Interactions

    Molecular Basis of Insecticidal Activity (e.g., DUM neurons of Periplaneta americana model)

    The insecticidal properties of natural compounds like this compound, a rotenoid found in plants of the Derris genus, are rooted in their ability to interfere with the insect's nervous system. researchgate.net The American cockroach, Periplaneta americana, serves as a classic and valuable model for studying the mode of action of insecticides, particularly through electrophysiological studies on its nervous system components. researchgate.netnih.govmdpi.com

    A key preparation used in these studies involves the Dorsal Unpaired Median (DUM) neurons, which are neurosecretory cells located in the terminal abdominal ganglion of the cockroach. researchgate.netresearchgate.netnih.gov These neurons are advantageous for research because they can be isolated for in-vitro studies using techniques like patch-clamp, and their spontaneous electrical activity provides a clear baseline for observing the effects of neurotoxic compounds. nih.govresearchgate.net

    Research has utilized DUM neurons from Periplaneta americana to understand the mechanism of action of insecticidal compounds. researchgate.net Electrophysiological techniques applied to these neurons allow for a detailed analysis of how a substance affects ion channels and receptors in the neuronal membrane. researchgate.netnih.gov The process of chemoreception in insects involves receptor cells, like neurons, perceiving a chemical signal, which then alters the activity of ion channels and causes a shift in the cell membrane voltage, ultimately triggering a nerve impulse. actanaturae.ru

    Studies on DUM neurons have revealed that they are targets for various neurotoxins which can modulate their electrical activity, for instance, by transforming their regular firing pattern into rhythmic bursting. nih.gov These neurons express different types of receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs), which are a primary target for many insecticides. mdpi.comnih.gov For example, neonicotinoid insecticides have been shown to act as agonists on nAChR subtypes in DUM neurons. mdpi.com

    A preliminary study on a major compound from the leaves of Derris ferruginea tested its insecticidal activity on the DUM neurons of Periplaneta americana. researchgate.net This electrophysiological approach was chosen specifically to elucidate the compound's mechanism of action at the molecular level, highlighting the importance of this model system in understanding how natural insecticides like this compound function. researchgate.net

    Mechanisms of Resistance Development in Insect Populations

    The repeated application of insecticides creates strong selective pressure on insect populations, leading to the evolution of resistance and rendering the compounds less effective over time. pjoes.comusda.gov Insects can develop resistance through several mechanisms, which can be broadly categorized as target-site resistance, metabolic resistance, penetration resistance, and behavioral resistance. nih.govirac-online.org

    Table 1: Primary Mechanisms of Insecticide Resistance

    Resistance Mechanism Description
    Target-Site Resistance The insecticide's molecular target site within the insect is modified by genetic mutation, reducing the binding affinity of the insecticide. pjoes.comirac-online.orgnih.gov This can involve point mutations in key proteins like acetylcholinesterase (AChE) or GABA receptors. nih.gov
    Metabolic Resistance The insect detoxifies the insecticide at a faster rate. This is the most common mechanism and often involves the over-production of detoxification enzymes. usda.govirac-online.orgpesticidestewardship.org Key enzyme families include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (ESTs). researchgate.netpjoes.com
    Penetration Resistance Changes in the insect's cuticle slow the absorption of the insecticide into the body, providing more time for detoxification to occur. This often acts in concert with other resistance mechanisms. usda.govnih.govirac-online.org

    | Behavioral Resistance | Insects evolve behaviors to avoid contact with the insecticide, such as moving away from sprayed areas or ceasing to feed when a toxin is detected. irac-online.orgpesticidestewardship.org |

    Metabolic resistance is a particularly significant challenge, as insects may evolve enzyme systems with a broad spectrum of activity, allowing them to degrade many different types of insecticides. usda.govirac-online.org The over-expression of genes that code for these detoxifying enzymes is a common cause of this type of resistance. researchgate.net For example, an enhanced expression of GSTs has been associated with resistance to certain insecticides, and over 40 GST genes have been identified in Drosophila melanogaster. pjoes.com

    The development of resistance is a genetic process; individuals with pre-existing genes that confer a survival advantage in the presence of an insecticide will reproduce and pass these traits to their offspring, increasing the frequency of resistant individuals in the population. researchgate.netusda.gov

    Broader Ecological Network Implications

    Effects on Non-Target Organisms at the Community Level

    While insecticides are designed to control specific pests, they often have unintended and harmful effects on a wide range of non-target organisms, which can disrupt entire ecological communities. mdpi.comdowntoearth.org.innih.gov These impacts can threaten the integrity of ecosystems by affecting species that are vital for ecosystem functions. downtoearth.org.inkunakair.com

    Pesticides can negatively affect the growth, reproduction, and behavior of non-target species, including microbes, plants, invertebrates, and vertebrates in both terrestrial and aquatic systems. downtoearth.org.innih.govmarciastoppesticidi.it These effects are not always direct; pesticides can move through the environment via soil, water, and plant tissues, and can be transferred through the food web, impacting predators that consume contaminated prey. mdpi.combeyondpesticides.org

    Table 2: Documented Effects of Pesticides on Non-Target Organisms

    Organism Group Examples of Effects
    Microorganisms Fungicides can harm beneficial arbuscular mycorrhizal fungi, which are essential for nutrient uptake in many plants. downtoearth.org.in
    Plants Herbicides can reduce the pollen viability and carbohydrate metabolism of wild plants, diminishing resources for pollinators. downtoearth.org.in
    Invertebrates Insecticides can be lethal to beneficial predators and crucial pollinators like bees. downtoearth.org.inbeyondpesticides.org Neonicotinoid seed treatments have been shown to accumulate in slugs and then harm or kill the predatory insects that eat them. beyondpesticides.org

    | Vertebrates | Pesticides can cause a range of sublethal and lethal effects in fish, amphibians, birds, and mammals. mdpi.commarciastoppesticidi.it This can lead to reproductive failures and population declines. researchgate.net |

    The loss or decline of non-target species can lead to secondary, cascading effects throughout the ecological network. marciastoppesticidi.it For example, the decline of beneficial insect predators can lead to an increase in the populations of pest species they once controlled. beyondpesticides.org Similarly, the reduction of floral resources due to herbicide effects can impact the entire pollinator community. beyondpesticides.org The widespread negative impacts of pesticides across various taxa question the sustainability of their current use and highlight the need for risk assessments that consider broader ecosystem-level consequences. marciastoppesticidi.it

    Interactions within Soil and Aquatic Ecosystems

    The introduction of a compound like this compound into the environment leads to complex interactions within both soil and aquatic ecosystems.

    Soil Ecosystems: Soil is a complex habitat where mineral particles, organic matter, and a vast community of microorganisms interact. frontiersin.org The rhizosphere—the zone of soil directly influenced by plant roots—is a particularly active area for plant-soil-microbe interactions. frontiersin.orgmdpi.com Soil microbial communities are fundamental to ecosystem health, driving nutrient cycling and the decomposition of organic matter. frontiersin.orgnih.gov

    When a pesticide enters the soil, it can have several effects:

    Biodegradation : Soil microorganisms are the primary agents of pesticide degradation. alanplewis.com The ability of the microbial community to break down a compound like this compound is crucial to its environmental persistence. researchgate.net

    Impact on Microbial Communities : The pesticide can be toxic to some soil microorganisms, altering the structure and diversity of the microbial community. frontiersin.org This can disrupt essential soil processes like nitrogen fixation and nutrient solubilization. mdpi.com For instance, continuous cropping with certain plants has been shown to lead to an accumulation of plant-derived compounds that increase pathogenic fungi in the soil. frontiersin.org

    Aquatic Ecosystems: Pesticides can enter aquatic ecosystems through runoff from agricultural lands and other sources. trees-dla.ac.uk Once in the water, their fate and effects are influenced by various factors. They can remain dissolved in the water column, bind to sediment, or be taken up by aquatic organisms. nih.gov

    Potential interactions in aquatic ecosystems include:

    Toxicity to Aquatic Life : Many pesticides are toxic to non-target aquatic organisms, including invertebrates, fish, and amphibians. mdpi.comresearchgate.net This can lead to direct mortality, reduced reproduction, or behavioral changes, potentially causing population declines. researchgate.netresearchgate.net

    Food Web Contamination : Pesticides can be absorbed by organisms at the bottom of the food web, such as algae and invertebrates, and then become more concentrated in organisms at higher trophic levels, a process known as biomagnification. beyondpesticides.org

    Ecosystem Function Disruption : The death of a large number of aquatic organisms due to pesticide contamination can have cascading effects on the ecosystem. frontiersin.org For example, the loss of filter-feeding invertebrates can alter water quality, while the death of fish can impact nutrient cycling and predator-prey dynamics. frontiersin.org The ultimate fate for many chemical pollutants in water is to sink into the sediment, where they can persist and pose a long-term risk. nih.govrsc.org

    Future Directions and Emerging Research Avenues

    Advanced Analytical Platform Integration for Complex Mixture Analysis

    The analysis of complex mixtures containing Derrisin and other related natural products presents significant challenges due to the sheer number and varying concentrations of components with diverse chemical properties. scitechnol.com Advancements in analytical chemistry are crucial for the accurate characterization and quantification of these mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing non-volatile and polar compounds in complex natural product extracts. scitechnol.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about individual compounds within these mixtures, especially when coupled with two-dimensional NMR techniques. scitechnol.com Integrating these and other advanced analytical platforms can enhance the ability to resolve individual components, overcome matrix interferences, and provide comprehensive chemical insights into this compound-containing plant extracts. scitechnol.com This is essential for quality control, identifying active compounds, and studying their behavior in various matrices.

    Deeper Elucidation of Biosynthetic Regulation and Evolution

    Understanding the biosynthesis and evolutionary history of this compound and other rotenoids is a key area for future research. While progress has been made in identifying enzymes and genes involved in plant natural product biosynthesis, the specific pathways for many compounds, including downstream derivatives, remain unclear. frontiersin.org Research into the regulation, transport, and release mechanisms of these compounds in plants is also needed. frontiersin.org Combining multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics), biochemistry, and evolutionary analyses can provide a more comprehensive understanding of how plants produce diverse chemicals like this compound. frontiersin.org Studies on the molecular evolution of biosynthetic pathways, potentially involving gene duplications and the recruitment of multifunctional enzymes, can shed light on the origins and diversification of rotenoid production in different plant species. nih.gov Elucidating these mechanisms is crucial for potential metabolic engineering efforts aimed at improving the production of valuable plant natural products. frontiersin.orgmdpi.com

    Exploration of Novel Molecular Targets and Mechanistic Pathways

    The exploration of novel molecular targets and the detailed elucidation of mechanistic pathways are critical for understanding the biological activities of this compound and developing potential applications. Research into the interactions of natural products with various biological targets, such as enzymes, receptors, and signaling pathways, is ongoing in drug discovery. nih.govmdpi.com Identifying the specific molecular targets that this compound interacts with can help clarify its biological effects. For instance, studies exploring the potential of phytochemicals against specific diseases, like dengue virus, utilize molecular docking to predict binding modes with target proteins. pakbs.org Future research can focus on applying such approaches to this compound to identify novel targets and understand the underlying mechanisms of its observed activities. This could involve investigating its effects on various cellular processes and signaling cascades, potentially revealing new therapeutic avenues. news-medical.net

    Development of Sustainable and Scalable Synthetic Methodologies

    Developing sustainable and scalable synthetic methodologies for this compound is important for ensuring its availability for research and potential applications while minimizing environmental impact. Traditional chemical synthesis methods can generate significant waste and rely on hazardous reagents. chemeurope.comnih.gov Sustainable chemistry principles, such as using environmentally benign solvents (e.g., water), employing efficient catalysis, and developing mild reaction conditions, are becoming increasingly important in the development of new synthetic routes. nih.gov Electrochemical synthesis, for example, offers a promising approach to avoid large amounts of waste generated by conventional methods. chemeurope.com Future research should focus on designing and optimizing synthetic routes for this compound that are not only efficient and cost-effective but also environmentally friendly and scalable for potential larger-scale production. nih.govrsc.org

    Application of Artificial Intelligence and Machine Learning in this compound Research

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.